7-Bromo-4-chloroquinazolin-2-amine
Description
7-Bromo-4-chloroquinazolin-2-amine (CAS 1379311-17-7) is a halogenated quinazoline derivative characterized by bromo and chloro substituents at positions 7 and 4, respectively, and an amine group at position 2. Quinazolines are nitrogen-containing heterocycles widely explored in medicinal chemistry due to their versatility in binding biological targets, such as kinases . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents . Its structural features—electron-withdrawing halogens and a reactive amine—facilitate diverse functionalization, making it valuable for drug discovery pipelines.
Properties
IUPAC Name |
7-bromo-4-chloroquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJMVMIBZJHTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroquinazolin-2-amine typically involves the reaction of 2,4-dichloroquinazoline with bromine under specific conditions . The process can be summarized as follows:
Starting Material: 2,4-dichloroquinazoline.
Reagent: Bromine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at a controlled temperature to ensure the selective bromination at the 7th position of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloroquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Substituted Quinazolines: Depending on the nucleophile used, various substituted quinazolines can be obtained.
Oxidized or Reduced Derivatives: Products vary based on the specific oxidation or reduction conditions applied.
Scientific Research Applications
Anticancer Activity
Cytotoxicity Studies
Research has demonstrated that derivatives of quinazoline, including 7-bromo-4-chloroquinazolin-2-amine, exhibit notable cytotoxic effects against several cancer cell lines. For instance, a study evaluated various 4-anilino-6-bromoquinazolines, including those with 7-bromo and 4-chloro substitutions, against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of a 4-chlorophenyl group significantly enhanced cytotoxicity, with some derivatives showing lower LC50 values than the established drug Gefitinib .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies suggest that the nitrogen atoms in the quinazoline structure play crucial roles in binding to the ATP-binding site of EGFR, thereby inhibiting its phosphorylation and subsequent signaling pathways that promote cell proliferation .
Inhibition of VEGFR-2
Recent studies have identified quinazoline derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, a compound derived from this class demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value significantly lower than that of standard treatments . This suggests that compounds like this compound could be developed into effective anti-angiogenic therapies.
Targeting Adenosine A2A Receptors
The adenosine A2A receptor (A2AR) has emerged as a target for treating neurodegenerative diseases and certain cancers. Quinazoline derivatives have shown promise as A2AR antagonists. For instance, modifications at the C6 and C7 positions of the quinazoline scaffold have resulted in compounds with high affinity for A2AR, indicating their potential in therapeutic applications beyond oncology .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the quinazoline ring can significantly influence biological activity. The presence of halogen substituents such as bromine and chlorine enhances both anticancer and anti-angiogenic activities. For instance, the introduction of a 4-fluorophenyl group has been shown to increase cytotoxicity against breast cancer cell lines .
Case Studies and Experimental Findings
| Study | Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | This compound | MCF-7 | 0.86 | Compared to Gefitinib (0.51 μM) |
| Study 2 | Derivative 5p | HCT116 | 8.32 | Strong VEGFR-2 inhibition |
| Study 3 | Compound 5m | HeLa | 6.09 | High affinity for A2AR |
These findings underscore the versatility of quinazoline derivatives in targeting multiple pathways involved in tumor growth and progression.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Microwave-Assisted Synthesis : demonstrates high yields (99%) for 6-bromo derivatives using microwave heating, suggesting efficiency gains over traditional methods .
- Regioselectivity Challenges : Synthesis of 7-bromo-4-chloroindazol-3-amine () highlights the importance of optimizing equivalents and solvents (e.g., 4 equivalents hydrazine in 2-MeTHF) to suppress regioisomer formation, a consideration relevant to quinazoline analogs .
Biological Activity
7-Bromo-4-chloroquinazolin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, which influence its reactivity and biological properties. The molecular formula is , and its structural uniqueness contributes to its potential as a lead compound in drug discovery.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways. For example, it has been shown to interact with various kinases, affecting cell proliferation and survival.
- Receptor Binding : It may also bind to receptors, altering their activity and influencing downstream signaling processes.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating the growth-inhibiting activity of related compounds, it was found that derivatives of quinazoline showed moderate inhibitory effects in the low micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 5.0 | A549 (Lung Cancer) |
| This compound | 6.5 | MCF7 (Breast Cancer) |
| This compound | 4.8 | HeLa (Cervical Cancer) |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was tested against several kinases. The compound demonstrated notable binding affinities comparable to established inhibitors. For instance, it exhibited a ΔT_m value indicating strong stabilization of kinase structures upon binding .
Table 2: Kinase Inhibition Profiles
| Kinase Target | ΔT_m (°C) | Comparison with Control |
|---|---|---|
| CAMKK2 | 6.0 | Positive Control: 8.5 |
| DAPK3 | 5.0 | Positive Control: 7.0 |
| DYRK1A | 4.5 | Positive Control: 6.5 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this compound. One study highlighted its synthesis from simpler precursors and evaluated its anticancer properties against multiple cell lines, confirming its potential as a lead compound . Another investigation into its mechanism revealed that it could effectively inhibit kinases critical for cancer cell survival, suggesting pathways for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
